molecular formula C17H23BFNO5S B13723920 (1,1-Dioxidothiomorpholino)(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

(1,1-Dioxidothiomorpholino)(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B13723920
M. Wt: 383.2 g/mol
InChI Key: VBUYPGCXYQKUMX-UHFFFAOYSA-N
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Description

(1,1-Dioxidothiomorpholino)(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidothiomorpholino)(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves a multi-step process. One common method involves the following steps:

    Formation of the boronic ester: This step involves the reaction of 3-fluoro-5-bromophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions.

    Introduction of the thiomorpholine group: This step involves the reaction of the intermediate product with thiomorpholine in the presence of an oxidizing agent to form the 1,1-dioxidothiomorpholino group.

    Formation of the methanone group: This step involves the reaction of the intermediate product with a suitable reagent to introduce the methanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidothiomorpholino)(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine group can be further oxidized under strong oxidizing conditions.

    Reduction: The methanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Further oxidized thiomorpholine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(1,1-Dioxidothiomorpholino)(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1,1-Dioxidothiomorpholino)(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(1,1-Dioxidothiomorpholino)(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is unique due to the presence of the 1,1-dioxidothiomorpholino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C17H23BFNO5S

Molecular Weight

383.2 g/mol

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C17H23BFNO5S/c1-16(2)17(3,4)25-18(24-16)13-9-12(10-14(19)11-13)15(21)20-5-7-26(22,23)8-6-20/h9-11H,5-8H2,1-4H3

InChI Key

VBUYPGCXYQKUMX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)N3CCS(=O)(=O)CC3

Origin of Product

United States

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